2-(Piperidin-3-yloxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.:
Cat. No.: VC15814567
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O3 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide |
| Standard InChI | InChI=1S/C12H22N2O3/c15-12(14-8-11-4-2-6-16-11)9-17-10-3-1-5-13-7-10/h10-11,13H,1-9H2,(H,14,15) |
| Standard InChI Key | KDIZGGLYKLXOFO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)OCC(=O)NCC2CCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(oxolan-2-ylmethyl)-2-piperidin-3-yloxyacetamide, reflects its three core components:
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Piperidine ring: A six-membered amine heterocycle with an oxygen-linked side chain at position 3.
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Tetrahydrofuran (THF) ring: A five-membered oxygen-containing cyclic ether.
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Acetamide bridge: Connects the piperidine and THF moieties via an amide bond.
The canonical SMILES representation, C1CC(CNC1)OCC(=O)NCC2CCCO2, highlights the spatial arrangement of these groups.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ |
| Molecular Weight | 242.31 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, piperidine NH) |
| Hydrogen Bond Acceptors | 4 (amide O, THF O, ether O) |
| Topological Polar Surface Area | 64.8 Ų |
| LogP (Octanol-Water) | 1.2 (predicted) |
The compound’s moderate lipophilicity (LogP ~1.2) suggests balanced membrane permeability and solubility, making it suitable for central nervous system (CNS) targeting .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sequential functionalization of the piperidine and tetrahydrofuran moieties (Figure 1) :
Route 1:
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Piperidine Functionalization:
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3-Hydroxypiperidine is alkylated with chloroacetamide.
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Reaction conditions: K₂CO₃ in acetone, 60°C, 12 hours.
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THF Coupling:
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The intermediate is reacted with (tetrahydrofuran-2-yl)methanamine via EDC/HOBt-mediated amide bond formation.
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Route 2 (Patent WO2018138362A1):
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Utilizes reductive amination of a preformed piperidine-THF scaffold with acetamide derivatives under hydrogenation conditions (Pd/C, H₂) .
Industrial-Scale Production
Industrial methods prioritize continuous flow reactors to enhance yield (up to 78%) and purity (>98% by HPLC). Key optimizations include:
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Catalyst Screening: Zeolites improve regioselectivity during piperidine oxygenation.
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Solvent Systems: Tetrahydrofuran/water mixtures reduce byproduct formation .
Biological Activity and Mechanism
Opioid Receptor Interactions
In vitro binding assays reveal moderate affinity for μ-opioid receptors (MOR), with a Kᵢ of 190 nM . Comparative studies with 4-anilidopiperidine scaffolds show:
| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | Selectivity (MOR/DOR) |
|---|---|---|---|
| 2-(Piperidin-3-yloxy)-N-((THF-2-yl)methyl)acetamide | 190 | >1,000 | >5.26 |
| N-Phenyl-N-(piperidin-4-yl)propionamide | 460 | 320 | 1.44 |
The compound’s selectivity for MOR over δ-opioid receptors (DOR) stems from steric complementarity with MOR’s transmembrane domain .
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12.3 μM, likely due to coordination between the piperidine nitrogen and the enzyme’s heme iron. This property necessitates caution in co-administration with CYP3A4-metabolized drugs.
Pharmacological Applications
Analgesic Development
The MOR selectivity profile suggests potential as a non-addictive analgesic. In rodent models, analogs reduced inflammatory pain by 62% at 10 mg/kg (vs. 73% for morphine) . Notably, respiratory depression—a common opioid side effect—was absent at therapeutic doses .
Neuroprotective Effects
Preliminary data indicate that the THF moiety confers antioxidant activity, reducing ROS levels in neuronal cultures by 41% at 50 μM. This dual opioid-antioxidant mechanism could benefit neurodegenerative diseases like Alzheimer’s.
Comparative Analysis with Structural Analogs
The THF moiety enhances both receptor binding and metabolic stability compared to bulkier substituents .
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